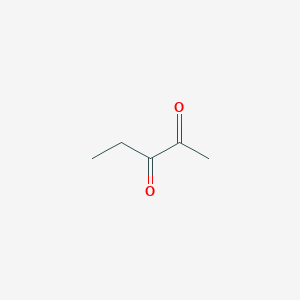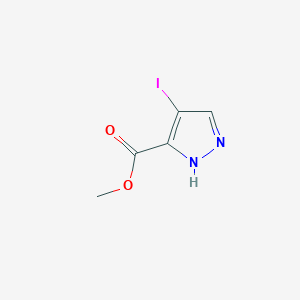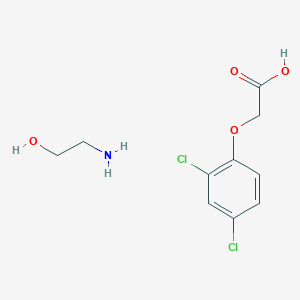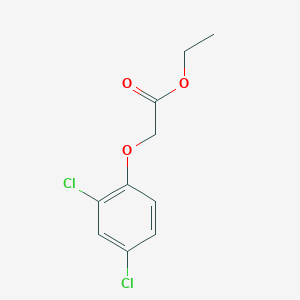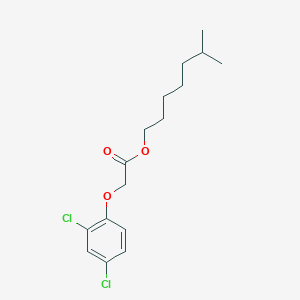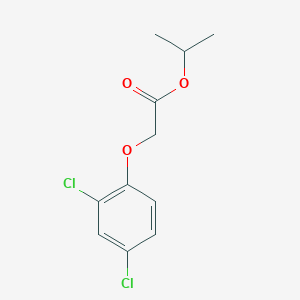
2,6-Dimethyl-1-heptene
Vue d'ensemble
Description
2,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the heptene chain, with two methyl groups attached to the second and sixth carbon atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,6-dimethyl-1-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the methyl groups at the desired positions on the heptene chain.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These processes are designed to maximize yield and selectivity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon or nickel results in the formation of 2,6-dimethylheptane.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium on carbon or nickel catalysts.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of 2,6-dimethylheptane.
Substitution: Formation of halogenated derivatives such as 2,6-dibromo-1-heptene.
Applications De Recherche Scientifique
2,6-Dimethyl-1-heptene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond serves as a reactive site for electrophilic addition, oxidation, and other transformations. The presence of methyl groups at the second and sixth positions can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptene: A straight-chain alkene with a similar molecular formula but without the methyl substituents.
2,6-Dimethylheptane: The fully hydrogenated analog of 2,6-Dimethyl-1-heptene.
2,6-Dimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.
Uniqueness
This compound is unique due to its specific structure, which combines a branched carbon chain with a terminal double bond. This structure imparts distinct reactivity and properties compared to its isomers and analogs. The presence of methyl groups at the second and sixth positions also influences its chemical behavior, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,6-dimethylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h9H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUMAEXLYIMEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184767 | |
| Record name | 1-Heptene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-78-0 | |
| Record name | 1-Heptene, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-1-heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






